molecular formula C37H49ClN4O3 B1192614 Cyanine5 Boc-hydrazide

Cyanine5 Boc-hydrazide

Cat. No. B1192614
M. Wt: 633.27
InChI Key: XWIFMTLJOJRITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-protected Cyanine5 hydrazide reactive dye for the labeling of aldehydes and ketones. Boc- (tert-butoxycarbonyl) protective group can be removed with trifluoroacetic acid, or other strong acid. Reactive hydrazide is formed, which can then couple with various carbonyl groups yielding Cyanine5-labeled molecules.

Scientific Research Applications

  • Optical Properties and Quantum Mechanical Investigations :

    • Cyanine derivatives, including Cyanine5, have been widely used in photography, information storage, and biochemistry for DNA and protein labeling. They exhibit exceptional optical properties like intense absorption bands and large quantum yields in emission bands, making them ideal for near-infrared applications. Quantum mechanical investigations aim to understand the electronic nature of cyanine dyes and assist in designing new dyes (Le Guennic & Jacquemin, 2015).
  • Functionalization for Polymer-Grafted Liposomes :

    • Cyanine5 Boc-hydrazide can be used to functionalize liposomes. For instance, a distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) conjugate with a hydrazide group was synthesized for creating polymer-grafted liposomes. Such functionalized liposomes can be used to link various biologically relevant ligands (Zalipsky, 1993).
  • Chemical Derivatization of Aldehydes :

    • A hydrazide derivative of a cyanine dye was synthesized for the derivatization of aldehydes, enabling the use of visible diode laser-induced fluorescence detection in liquid chromatography. This development shows the potential applicability in biological problems (Nuijens et al., 1995).
  • Use in Multicomponent Reactions :

    • N-Boc protected hydrazine was used with α-amino acid derived isocyanides in the Ugi tetrazole reaction and its post cyclization, demonstrating the usefulness of Cyanine5 Boc-hydrazide in organic synthesis and drug development processes (Wang et al., 2017).
  • Labeling Functional Groups in Polymers :

    • Cyanine-based near-infrared fluorescent probes, including those with hydrazide functionality, have been applied to determine functional groups in polymers. They offer advantages in analyzing polymers that are autofluorescent, colored, or in emulsions (Hofstraat et al., 1997).

properties

Product Name

Cyanine5 Boc-hydrazide

Molecular Formula

C37H49ClN4O3

Molecular Weight

633.27

IUPAC Name

tert-butyl N-[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate;chloride

InChI

InChI=1S/C37H48N4O3.ClH/c1-35(2,3)44-34(43)39-38-33(42)25-13-10-18-26-41-30-22-17-15-20-28(30)37(6,7)32(41)24-12-9-11-23-31-36(4,5)27-19-14-16-21-29(27)40(31)8;/h9,11-12,14-17,19-24H,10,13,18,25-26H2,1-8H3,(H-,38,39,42,43);1H

InChI Key

XWIFMTLJOJRITF-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cyanine5 Boc-hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyanine5 Boc-hydrazide
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Cyanine5 Boc-hydrazide
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Reactant of Route 6
Cyanine5 Boc-hydrazide

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